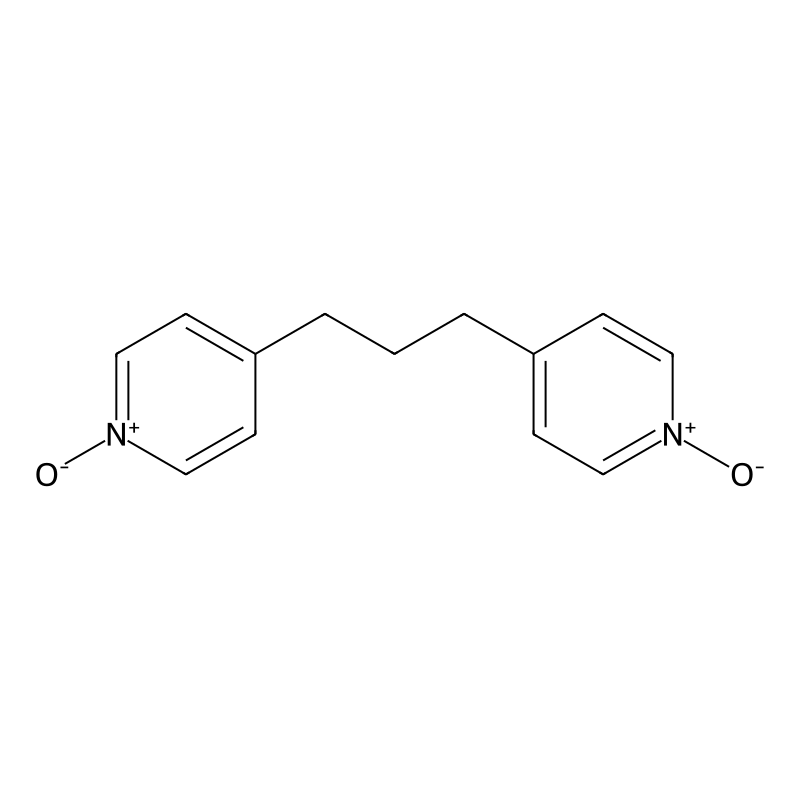

4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) is a chemical compound with the molecular formula . This compound features two pyridine 1-oxide moieties linked by a propane-1,3-diyl group. The presence of the pyridine 1-oxide groups imparts unique chemical properties, particularly in coordination chemistry and biological interactions. Its structure allows for potential applications in various fields, including medicinal chemistry and materials science.

Research indicates that 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and for its ability to interact with DNA structures such as G-quadruplexes and i-motifs. These interactions suggest that the compound may play a role in regulating gene expression and could be explored for therapeutic applications in cancer treatment .

- Formation of Pyridine 1-Oxide: Pyridine is treated with peracids to generate pyridine 1-oxide.

- Coupling Reaction: The pyridine 1-oxide is then reacted with a suitable coupling agent to form the bis(pyridine 1-oxide) structure.

- Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

The unique properties of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) make it suitable for various applications:

- Catalysis: It can serve as a ligand in metal-catalyzed reactions.

- Pharmaceuticals: Due to its biological activity, it may be developed into drugs targeting specific diseases.

- Materials Science: Its ability to form complexes can be utilized in creating new materials with tailored properties .

Studies have demonstrated that 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) interacts with nucleic acids and proteins. For example, its affinity for G-quadruplex DNA structures has been characterized using spectroscopic techniques such as circular dichroism and fluorescence spectroscopy. These interactions are crucial for understanding its potential as a therapeutic agent targeting genetic material .

Several compounds share structural similarities with 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide). These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,4'-(Ethane-1,2-diyl)bis(pyridine 1-oxide) | Shorter aliphatic linker | May exhibit different binding affinities |

| 4,4'-Bipyridine | Contains two pyridine rings without oxides | Known for strong coordination properties |

| Bis(4-pyridine 1-oxide)propane | Similar backbone but different substitution | Variability in biological activity |

The uniqueness of 4,4'-(Propane-1,3-diyl)bis(pyridine 1-oxide) lies in its specific linkage and the dual presence of pyridine oxides which enhance its reactivity and biological interactions compared to similar compounds .